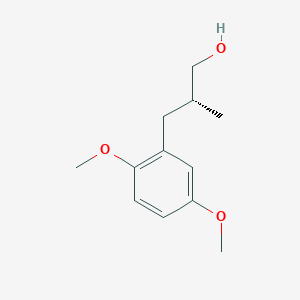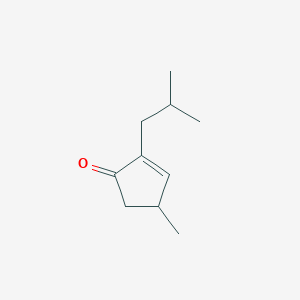
2-Isobutyl-4-methylcyclopent-2-enone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isobutyl-4-methylcyclopent-2-enone is a chemical compound with the molecular formula C10H16O and a molecular weight of 152.23 . It is used for research purposes .
Synthesis Analysis
A group led by Prof. Li Ning and Prof. Zhang Tao from the Dalian Institute of Chemical Physics synthesized bio-based Methylcyclopentadiene via direct hydrodeoxygenation of 3-methylcyclopent-2-enone (MCP) derived from cellulose .Molecular Structure Analysis
The molecular structure of 2-Isobutyl-4-methylcyclopent-2-enone consists of 10 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The researchers found that selective hydrodeoxygenation of MCP to MCPD could be achieved on the partially reduced Zn-Mo oxide catalyst .Wissenschaftliche Forschungsanwendungen
Synthesis and Industrial Manufacture
A study focused on the synthesis of related compounds, specifically 2-hydroxy-3-methylcyclopent-2-enone, using 2-methylfuran as the starting material through various chemical reactions. This process was noted for its low cost and simplicity, making it suitable for industrial manufacture (L. Liping, 2008).
Chemical Reactions and Stereoselectivity
Research on the conjugate addition reactions of lithiated compounds with cyclopent-2-enone and methylcyclopent-2-enone showed the formation of various diastereomers. This study is particularly relevant for understanding the stereoselectivity in chemical reactions involving similar structures (R. Haynes, S. C. Vonwiller, T. Hambley, 1989).
Photocycloaddition Studies
In another research, photocycloaddition of 2,3-dihydro-2,2-dimethyl-4H-thiopyran-4-one to various compounds was studied. This research contributes to the understanding of photocycloaddition reactions in compounds structurally similar to 2-isobutyl-4-methylcyclopent-2-enone (P. Margaretha, K. Schmidt, J. Kopf, V. Sinnwell, 2007).
Regio- and Diastereo-selectivity
Investigations into 1,3-dipolar cycloadditions of nitrile oxides to 4-substituted cyclopent-2-enones revealed insights into regioselectivity and diastereofacial selectivity based on substituent nature (G. Adembri, G. Giorgi, R. Lampariello, M. L. Paoli, A. Sega, 2000).
Bio-based Chemical Synthesis
A significant study focused on the conversion of renewable biomass into fuels and chemicals, highlighting an innovative route for producing methylcyclopentadiene from cellulose-derived 3-methylcyclopent-2-enone (Yanting Liu et al., 2021).
Novel Heterocyclic Structure Synthesis
Research also explored the reaction of isocyanides with S-trans-enones, contributing to the synthesis of novel heterocyclic structures, a process that can be applied to compounds similar to 2-isobutyl-4-methylcyclopent-2-enone (J. Winkler, S. Asselin, 2006).
Safety And Hazards
Zukünftige Richtungen
The study by Prof. Li Ning and Prof. Zhang Tao opens up a horizon for the production of dienes with unsaturated ketone by a direct hydrodeoxygenation process . This could potentially lead to more efficient processes to convert renewable biomass to MCPD, stimulating solutions to energy and environmental problems .
Eigenschaften
IUPAC Name |
4-methyl-2-(2-methylpropyl)cyclopent-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)4-9-5-8(3)6-10(9)11/h5,7-8H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDHPWGZBZIYOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(=C1)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutyl-4-methylcyclopent-2-enone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

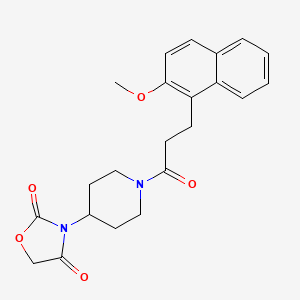
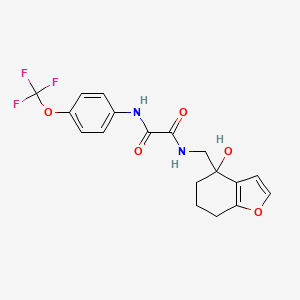
![4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2449063.png)
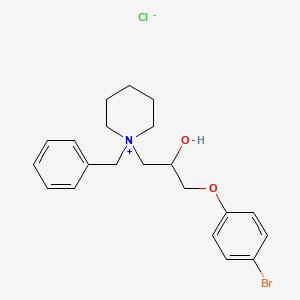
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2449067.png)

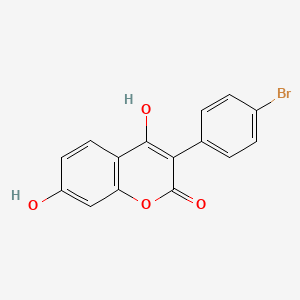
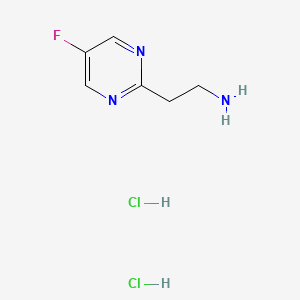
![Tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B2449079.png)
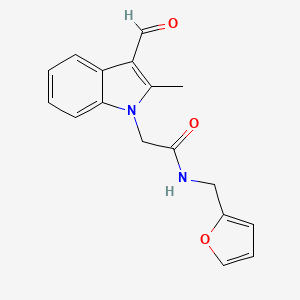
![3,5-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2449081.png)
![1-(4-Ethylbenzoyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2449082.png)
![N'-[4-(4-bromophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2449083.png)
